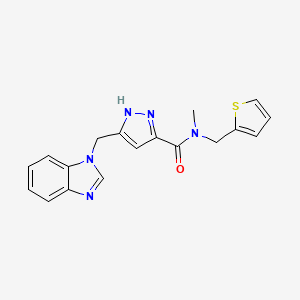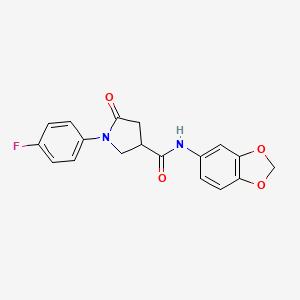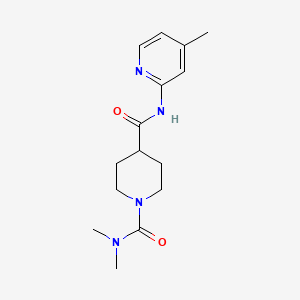![molecular formula C19H14N2OS B5418514 4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone, also known as NSC23925, is a small molecule compound that has been widely used in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit cancer cell growth, and it has also been shown to have anti-inflammatory and neuroprotective effects. In
作用机制
4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone works by inhibiting the activity of a protein called nucleolin, which is involved in various cellular processes, including DNA replication and transcription. Nucleolin is overexpressed in many cancer cells, and its inhibition by this compound leads to the induction of apoptosis in these cells. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of a signaling pathway called NF-κB, which is involved in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of pro-inflammatory cytokine production, and neuroprotection. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone has several advantages for lab experiments, including its high potency and specificity for nucleolin inhibition. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, this compound also has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on 4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone, including its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. It may also be useful in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, which are characterized by inflammation and oxidative stress. Further studies are needed to investigate the optimal dosing and administration of this compound, as well as its potential side effects and toxicity. Overall, this compound shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.
合成方法
4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. The resulting compound is then reacted with sodium sulfide to form 8-quinolinylthiol, which is then reacted with formaldehyde to form this compound. The final product is then purified using column chromatography to obtain pure this compound.
科学研究应用
4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical process for preventing cancer growth and progression.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This compound has also been shown to protect neurons from damage caused by oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(quinolin-8-ylsulfanylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18-11-14(15-7-1-2-8-16(15)21-18)12-23-17-9-3-5-13-6-4-10-20-19(13)17/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUWZPYSCVGIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5418443.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
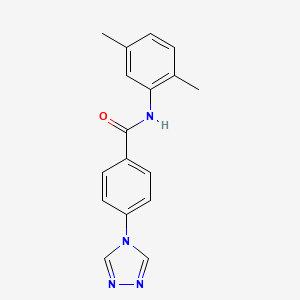
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)
![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

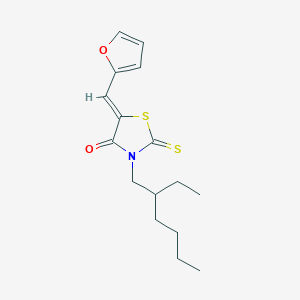
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
